molecular formula C15H15N3O3 B1384311 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid CAS No. 863763-96-6

3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid

Cat. No. B1384311
CAS RN: 863763-96-6
M. Wt: 285.3 g/mol
InChI Key: ZOSPVPUJOQGNSM-UHFFFAOYSA-N
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Description

“3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid” is a chemical compound with the molecular formula C15H15N3O3 . It is also known as 'Acid Red 131’.


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains an acetyl group and a diazenyl group attached to the pyrrole ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 285.3 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • A compound derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized using spectroscopic techniques, indicating its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).

Antibacterial and Antitubercular Applications

Spectroscopy and DNA Cleavage Activity

  • A study on a related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, provides insights into its structural characterization and DNA cleavage activity, relevant to genetic and biochemical research (Atay, Duman, Gökalp, Tilki, & Kart, 2018).

Inhibitory Activity on Aldose Reductase Enzyme

  • A synthesized compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit aldose reductase, suggesting potential for treating pathological conditions related to diabetes (Anagnostou, Nicolaou, & Demopoulos, 2002).

Indicator Properties

  • An azo compound, [4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid], showed promising results as an acid-base indicator, offering potential applications in analytical chemistry (Kofie, Amengor, & Orman, 2016).

Synthesis of Novel Derivatives

  • Several derivatives of 3,5-dimethyl-1H-pyrrol-2-carboxylate have been synthesized, indicating the versatility of this chemical structure in creating new compounds for various applications (Regourd, Comeau, Beshara, & Thompson, 2006).

Antifungal Activity

  • A dibutyltin(IV) complex of a related compound demonstrated antifungal properties, highlighting its potential in developing new antimicrobial agents (Roy & De, 2021).

properties

IUPAC Name

3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-8-13(10(3)19)9(2)16-14(8)18-17-12-6-4-5-11(7-12)15(20)21/h4-7,16H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSPVPUJOQGNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)N=NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
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3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 3
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 4
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 5
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 6
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid

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